Cas no 1821803-66-0 ((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride structure](https://www.kuujia.com/scimg/cas/1821803-66-0x500.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- rac-(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3. 1.0]hexane hydrochloride
- (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride
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- MDL: MFCD15209722
- Inchi: 1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4-,5-;/m1./s1
- InChI Key: COMBNBLVOLGGQN-DEVUXVJFSA-N
- SMILES: [C@@]12([H])[C@@]([H])([C@H]1C(F)(F)F)CCN2.[H]Cl
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88813-0.1g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.1g |
$1421.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-5G |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 5g |
¥ 21,403.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-1G |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 1g |
¥ 7,134.00 | 2023-04-14 | |
Enamine | EN300-88813-1.0g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 1.0g |
$1615.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-500mg |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 500mg |
¥4758.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-500.0mg |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 500.0mg |
¥4758.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-1.0g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 1.0g |
¥7134.0000 | 2024-07-23 | |
Enamine | EN300-88813-0.5g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.5g |
$1550.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-250MG |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 250MG |
¥ 2,857.00 | 2023-04-14 | |
Enamine | EN300-88813-0.05g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.05g |
$1357.0 | 2025-02-21 |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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4. Book reviews
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride
Introduction to (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride (CAS No. 1821803-66-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the domain of medicinal chemistry. One such compound, (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride, identified by its CAS number CAS No. 1821803-66-0, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to a class of molecules known as azabicycloalkanes, which are characterized by their bicyclic structure incorporating an azacycle—a nitrogen-containing ring system. The presence of a trifluoromethyl group at the 6-position and the specific stereochemistry at the 1R, 5R, and 6R positions contribute to its distinct chemical behavior and potential biological activity.
The trifluoromethyl group is a well-documented pharmacophore in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride, this group is strategically positioned to interact with various enzymes and receptors, making it a promising candidate for further investigation in therapeutic applications. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with potential biological targets with greater accuracy. Studies have suggested that the azabicycloalkane scaffold can mimic natural amino acid structures, potentially leading to the development of novel enzyme inhibitors or receptor modulators. The specific stereochemistry of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride is thought to play a crucial role in determining its binding affinity and selectivity, making it an attractive scaffold for structure-based drug design.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Azabicycloalkanes have shown promise as scaffolds for developing drugs that target central nervous system (CNS) receptors and enzymes. The trifluoromethyl group further enhances its suitability for CNS applications by improving blood-brain barrier penetration. Preclinical studies have begun to explore the pharmacological profile of this compound, focusing on its interactions with neurotransmitter systems such as serotonin and dopamine.
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride presents unique challenges due to its complex bicyclic structure and the need for precise stereocontrol. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric hydrogenation techniques, have been employed to achieve the desired stereochemistry efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of tailored synthetic routes in producing complex molecular entities.
In conclusion, (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications. Its incorporation into drug discovery pipelines holds promise for addressing unmet medical needs across various disease areas. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make substantial contributions to the field of pharmaceutical innovation.
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